molecular formula C10H14O3 B1667520 Diethylene Glycol Bis(2-propynyl) Ether CAS No. 126422-57-9

Diethylene Glycol Bis(2-propynyl) Ether

Cat. No.: B1667520
CAS No.: 126422-57-9
M. Wt: 182.22 g/mol
InChI Key: ZQNBDEOGKNZIQM-UHFFFAOYSA-N
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Description

Diethylene Glycol Bis(2-propynyl) Ether is a homobifunctional polyethylene glycol linker with two propargyl groups. It is commonly used in click chemistry due to its ability to form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed reactions. The compound has a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol.

Mechanism of Action

Target of Action

Diethylene Glycol Bis(2-propynyl) Ether, also known as 3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne, is a homobifunctional PEG linker with two propargyl groups . The primary targets of this compound are azide-bearing compounds or biomolecules .

Mode of Action

The propargyl groups of this compound form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This interaction allows the compound to bind to its targets and induce changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at 2-8°C and it should be kept away from light, air, and heat . These conditions can affect the compound’s stability and, consequently, its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylene Glycol Bis(2-propynyl) Ether can be synthesized through the reaction of diethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethylene Glycol Bis(2-propynyl) Ether primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages.

Common Reagents and Conditions

    Reagents: Azide-bearing compounds, copper(I) catalysts, and reducing agents like sodium ascorbate.

    Conditions: The reaction typically occurs at room temperature in aqueous or organic solvents.

Major Products

The major products of these reactions are triazole-linked compounds, which are highly stable and useful in various applications, including bioconjugation and material science.

Scientific Research Applications

Diethylene Glycol Bis(2-propynyl) Ether is widely used in scientific research due to its versatility in click chemistry. Some of its applications include:

    Chemistry: Synthesis of complex molecules and polymers.

    Biology: Bioconjugation of proteins, nucleic acids, and other biomolecules.

    Medicine: Development of drug delivery systems and diagnostic tools.

    Industry: Production of advanced materials and coatings.

Comparison with Similar Compounds

Similar Compounds

    Diethylene Glycol Dimethyl Ether: Used as a solvent with a high boiling point.

    Bis(2-methoxyethyl) Ether: Another glycol ether with similar properties but different applications.

Uniqueness

Diethylene Glycol Bis(2-propynyl) Ether is unique due to its dual propargyl groups, which enable it to participate in click chemistry reactions efficiently. This makes it particularly valuable in applications requiring stable triazole linkages.

Properties

IUPAC Name

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNBDEOGKNZIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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